1,2-Dimethyl 4-chloro-5-nitrophthalate
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Overview
Description
1,2-Dimethyl 4-chloro-5-nitrophthalate is an organic compound with the molecular formula C10H8ClNO6. It is a derivative of benzene, characterized by the presence of chloro, nitro, and ester functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dimethyl 4-chloro-5-nitrophthalate typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Chlorination: The nitrobenzene is then chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride.
Esterification: The resulting 4-chloro-5-nitrobenzene-1,2-dicarboxylic acid is esterified using methanol and a strong acid catalyst like sulfuric acid to form the dimethyl ester.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and chlorination, and large-scale esterification processes to ensure high yield and purity.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles like amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using aqueous sodium hydroxide.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid.
Substitution: Amines or thiols in the presence of a base.
Hydrolysis: Aqueous sodium hydroxide under reflux conditions.
Major Products:
Reduction: 4-amino-5-nitrobenzene-1,2-dicarboxylate.
Substitution: Various substituted benzene derivatives depending on the nucleophile.
Hydrolysis: 4-chloro-5-nitrobenzene-1,2-dicarboxylic acid.
Scientific Research Applications
1,2-Dimethyl 4-chloro-5-nitrophthalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl 4-chloro-5-nitrophthalate largely depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with various enzymes and receptors due to its structural similarity to other bioactive compounds.
Comparison with Similar Compounds
Dimethyl 4-nitrobenzene-1,2-dicarboxylate: Lacks the chloro group, making it less reactive in substitution reactions.
Dimethyl 4-chlorobenzene-1,2-dicarboxylate: Lacks the nitro group, affecting its reactivity in reduction reactions.
Dimethyl 4-chloro-5-methylbenzene-1,2-dicarboxylate: Contains a methyl group instead of a nitro group, altering its chemical properties.
Uniqueness: 1,2-Dimethyl 4-chloro-5-nitrophthalate is unique due to the presence of both chloro and nitro groups, which provide a combination of reactivity patterns not found in other similar compounds. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
dimethyl 4-chloro-5-nitrobenzene-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO6/c1-17-9(13)5-3-7(11)8(12(15)16)4-6(5)10(14)18-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGDFQYDQWYAHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C(=O)OC)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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